molecular formula C16H16N2O2 B12459711 N'-(3-phenylpropanoyl)benzohydrazide

N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B12459711
M. Wt: 268.31 g/mol
InChI Key: PJRVFEMYDNQHRV-UHFFFAOYSA-N
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Description

N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol It is a derivative of benzohydrazide, characterized by the presence of a phenylpropanoyl group attached to the nitrogen atom of the benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 3-phenylpropanoic acid or its derivatives. One common method is the condensation reaction between benzohydrazide and 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzohydrazide derivatives .

Mechanism of Action

The mechanism of action of N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific phenylpropanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

PJRVFEMYDNQHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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